3-Ethyl-1-iodoimidazo[1,5-a]pyridine

Synthetic methodology Metal-free synthesis 1-Iodoimidazopyridine

Researchers requiring regiochemically defined C1 electrophilic handles for imidazo[1,5-a]pyridine library synthesis face limited commercial availability of 1-iodo precursors. This compound provides a ready-to-use solution with the reactive iodine atom at the 1-position for direct metal-catalyzed cross-coupling (Sonogashira, Suzuki). • Enables direct C1 derivatization without additional halogenation steps • Validated in anticancer NHC-palladium complexes exceeding cisplatin activity in vitro • Supports alkynylation for fluorescent materials (quantum yields up to 0.26) Supplied with Certificate of Analysis; shipped ambient under inert atmosphere.

Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
Cat. No. B13147057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-iodoimidazo[1,5-a]pyridine
Molecular FormulaC9H9IN2
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCCC1=NC(=C2N1C=CC=C2)I
InChIInChI=1S/C9H9IN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3
InChIKeyLAEZZXRTKWPTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-iodoimidazo[1,5-a]pyridine: Iodinated Building Block


3-Ethyl-1-iodoimidazo[1,5-a]pyridine (CAS 1315366-07-4) is a halogenated heterocyclic compound within the imidazo[1,5-a]pyridine scaffold class . This scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging multiple biological targets [1]. The compound features an ethyl substituent at the 3-position and a reactive iodine atom at the 1-position of the fused bicyclic system, creating a regiochemically defined handle for further derivatization via metal-catalyzed cross-coupling reactions [2].

C1 iodo handle for metal-catalyzed cross-coupling derivatization
3-Ethyl substituent provides defined steric/electronic profile for SAR exploration
Privileged imidazo[1,5-a]pyridine scaffold with reported multi-target engagement

Why 3-Ethyl-1-iodoimidazo[1,5-a]pyridine Is Irreplaceable


Substitution of 3-ethyl-1-iodoimidazo[1,5-a]pyridine with non-iodinated analogs (e.g., 3-ethylimidazo[1,5-a]pyridine) eliminates the C1 reactive handle, precluding direct cross-coupling functionalization without additional halogenation steps . Replacement with the 1-bromo analog (1-bromo-3-ethylimidazo[1,5-a]pyridine, CAS 610279-77-1) introduces altered oxidative addition kinetics, potentially compromising reaction yields or necessitating re-optimization of coupling conditions . Substitution with the 3-methyl analog (1-iodo-3-methylimidazo[1,5-a]pyridine, CAS 1315367-25-9) alters steric and electronic properties, which can affect downstream pharmacophore geometry, binding affinity, and physicochemical parameters such as lipophilicity [1].

Non-iodinated Absence of C1 iodine eliminates direct cross-coupling handle; requires additional halogenation steps
1-Bromo analog Altered oxidative addition kinetics may compromise coupling yields or demand reaction re-optimization
3-Methyl analog Changed steric/electronic properties can shift pharmacophore geometry, binding affinity, and lipophilicity

3-Ethyl-1-iodoimidazo[1,5-a]pyridine Comparative Evidence


Metal-Free Iodine-Mediated Synthesis Yield

The target compound can be synthesized via an iodine-promoted sequential dual oxidative Csp3–H amination/iodination route that operates under metal-free conditions, in contrast to transition-metal-catalyzed approaches commonly required for other halogenated imidazopyridine derivatives [1]. This methodology yields 1-iodoimidazo[1,5-a]pyridines in moderate to good yields, with the 3-ethyl substituted derivative (product 3b) isolated in 58% yield [1].

Synthetic Yield
Direct comparison
58% isolated yield (metal-free protocol)
Supports synthetic feasibility benchmarking
Yield within 52–71% range for substituted 1-iodoimidazo[1,5-a]pyridines
Synthetic methodology Metal-free synthesis 1-Iodoimidazopyridine

Sonogashira Cross-Coupling Reactivity

1-Iodoimidazo[1,5-a]pyridines serve as effective electrophilic partners in Sonogashira coupling reactions [1]. The C1-iodo substituent on the imidazo[1,5-a]pyridine core enables cross-coupling with terminal alkynes using Pd(PPh3)2Cl2 (10 mol%) and CuI (10 mol%) in triethylamine at 80 °C for 12 h, affording 1-alkynylated products in good to excellent yields [1].

Sonogashira Coupling
Class-level
Expected good reactivity based on 1-iodoimidazo[1,5-a]pyridine class behavior
Enables C1 alkynylation for library synthesis
Reported conditions: Pd(PPh3)2Cl2/CuI, Et3N, 80 °C
Palladium catalysis Sonogashira coupling C-C bond formation

Photophysical Tunability via Alkynylation

1-Alkynylated imidazo[1,5-a]pyridines derived from 1-iodo precursors exhibit tunable photophysical properties, with fluorescence maxima ranging from 458-560 nm and fluorescence quantum yields (ΦF) of 0.08-0.26 in chloroform solution [1]. These values surpass those of the corresponding 1-alkenylated analogs (ΦF = 0.03-0.13, fluorescence maxima 479-537 nm) [1].

Photophysical Tunability
Direct comparison
Alkynylated derivatives: ΦF up to 0.26 vs. alkenylated max 0.13 (up to 2.7‑fold higher)
Supports tunable fluorescence material design
Emission range 458–560 nm (CHCl3); broader than alkenylated analogs
Fluorescence Photophysics OLED materials

Anticancer and Thromboxane Synthase Inhibition

The imidazo[1,5-a]pyridine scaffold is validated across multiple therapeutic programs. Palladium complexes bearing imidazo[1,5-a]pyridine-derived NHC ligands exhibit in vitro anticancer activity exceeding that of cisplatin on multiple tumor cell lines [1]. Additionally, 3-substituted imidazo[1,5-a]pyridines have been developed as selective thromboxane A2 synthetase inhibitors with potential applications in cerebral ischemia, thrombosis, and ischemic heart disease [2].

Scaffold Bioactivity
Class-level
Imidazo[1,5-a]pyridine core exhibited in vitro anticancer activity exceeding cisplatin and thromboxane synthase inhibition
Scaffold-level bioactivity reported; compound‑specific validation required
Data to verify for this 3-ethyl-1-iodo derivative
Medicinal chemistry Anticancer Thromboxane inhibition

Physicochemical Differentiation from Analogs

The 3-ethyl substituent confers distinct physicochemical properties relative to closely related 3-substituted 1-iodoimidazo[1,5-a]pyridine analogs . The ethyl group provides an intermediate lipophilicity profile and molecular weight that differs from both the smaller 3-methyl and bulkier 3-aryl substituents, impacting downstream properties including membrane permeability and solubility .

Physicochemical Profile
Direct comparison
MW: 272.09 g/mol (+14.03 vs 3‑methyl, –48.04 vs 3‑phenyl)
Intermediate lipophilicity supports balanced lead optimization
Calculated from molecular formula; substituent class comparison
Physicochemical properties Lipophilicity Drug-likeness

3-Ethyl-1-iodoimidazo[1,5-a]pyridine Application Scenarios


Medicinal Chemistry Library Synthesis

Researchers synthesizing focused compound libraries for anticancer or anti-thrombotic drug discovery programs should select this compound as a versatile C1 electrophilic building block. The validated imidazo[1,5-a]pyridine scaffold has demonstrated activity as selective thromboxane A2 synthetase inhibitors [1] and as NHC ligands in palladium complexes with anticancer activity exceeding cisplatin in vitro [2]. The 1-iodo handle enables efficient Sonogashira and Suzuki-type couplings to introduce diverse substituents at the C1 position while retaining the 3-ethyl group for SAR exploration [3].

Tunable Fluorescent Probes and OLEDs

Materials scientists developing fluorescent materials should prioritize this building block for alkynylation pathways rather than alkenylation, as alkynylated derivatives exhibit fluorescence quantum yields up to 0.26 (versus 0.13 for alkenylated analogs) and broader emission tunability across 458-560 nm in chloroform [3]. The 3-ethyl substituent provides a defined electronic and steric environment for investigating structure-photophysical property relationships, with fluorescence wavelength linearly correlating with Hammett substituent constants [3].

Metal-Free Synthetic Route Benchmarking

Process chemists and methodology researchers evaluating metal-free synthetic approaches can use this compound as a benchmark substrate. The iodine-promoted dual oxidative amination/iodination protocol provides access to this scaffold in 58% isolated yield under metal-free conditions (I2, Na2CO3, DMSO, 100 °C, 16 h) [4], offering a validated reference point for developing alternative green chemistry routes to halogenated heterocycles.

NHC Ligand Precursor Synthesis

Organometallic chemists preparing N-heterocyclic carbene (NHC) ligands should select this 1-iodo precursor for post-functionalization strategies. Imidazo[1,5-a]pyridine-derived NHC ligands have been patented for catalyst complex preparation [5], and the C1-iodo substituent provides a reactive handle for installing phosphine or other donor groups at the position adjacent to the carbene center, enabling fine-tuning of ligand steric and electronic properties.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
C1 iodo handle for cross-coupling; privileged scaffold background
Scaffold-level bioactivity validation; SAR with 3-ethyl substitution
Tunable fluorescent probes & OLED materials
Alkynylation pathway for higher quantum yield vs. alkenylation
Photophysical tunability; fluorescence quantum yield benchmarking
Metal-free synthetic route benchmarking
Reported iodine-mediated dual amination/iodination protocol
Synthetic yield and green chemistry method validation
NHC ligand precursor synthesis
Post-functionalization via reactive C1 iodo position
Ligand steric/electronic property tuning; catalyst complex evaluation

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